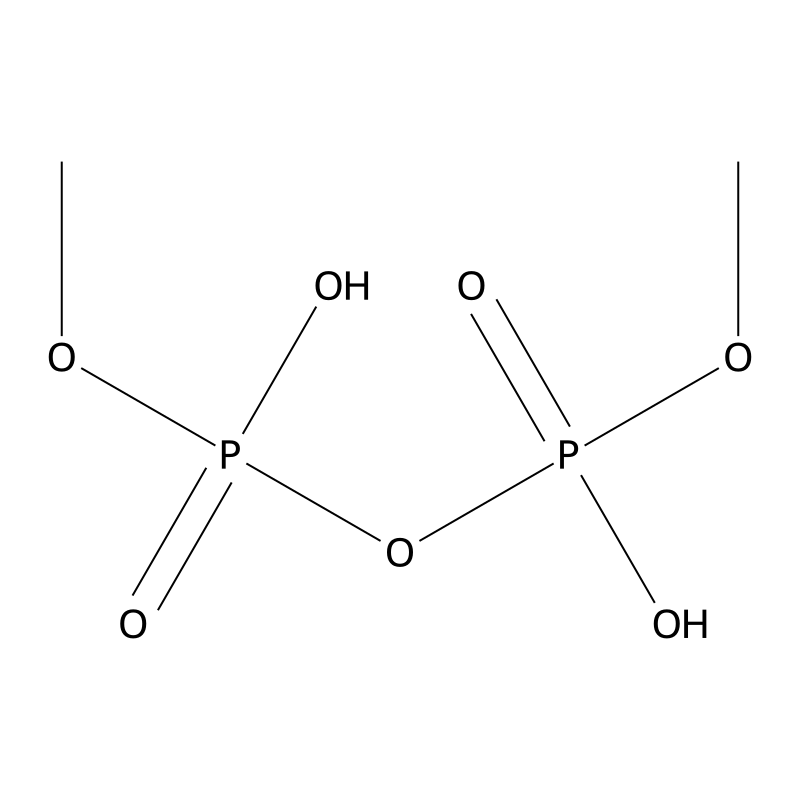Dimethyl acid pyrophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dimethyl acid pyrophosphate is a chemical compound with the molecular formula and a CAS number of 26644-00-8. It appears as a colorless liquid and is known for its high reactivity. This compound is classified as a pyrophosphate, which means it contains two phosphate groups linked by an oxygen atom. Dimethyl acid pyrophosphate is non-combustible but can cause severe irritation to skin, eyes, and mucous membranes upon contact .
Additionally, dimethyl acid pyrophosphate can act as a phosphorylating agent in organic synthesis, facilitating the formation of phosphonate esters and other derivatives. Its reactivity makes it useful in polymerization reactions and in the synthesis of complex organic compounds .
While specific biological activities of dimethyl acid pyrophosphate are not extensively documented, it is related to other pyrophosphate compounds that play crucial roles in biological systems. For instance, pyrophosphates are involved in energy transfer processes, such as those seen in adenosine triphosphate (ATP) metabolism. The compound's ability to participate in phosphorylation reactions suggests potential applications in biochemistry, particularly in enzyme-catalyzed reactions .
Dimethyl acid pyrophosphate can be synthesized through several methods:
- Phosphorylation of Dimethyl Phosphate: This method involves the reaction of dimethyl phosphate with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to yield dimethyl acid pyrophosphate.
- Condensation Reaction: Combining two molecules of dimethyl hydrogen phosphate under acidic conditions can generate dimethyl acid pyrophosphate through condensation.
- Direct Phosphorylation: The direct reaction of phosphoric acid with methanol can also lead to the formation of this compound, although this method may require careful control of reaction conditions to avoid side products .
Dimethyl acid pyrophosphate has various industrial applications:
- Synthesis of Organic Compounds: It serves as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
- Polymerization: The compound is used in polymer chemistry for creating high-performance materials.
- Agricultural Chemicals: It may be utilized as an intermediate in the production of agrochemicals .
Several compounds share structural or functional similarities with dimethyl acid pyrophosphate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethyl Phosphate | Less reactive than dimethyl acid pyrophosphate; used as a solvent and reagent. | |
| Diethyl Phosphate | Similar properties but with ethyl groups; used in organic synthesis. | |
| Trimethyl Phosphate | More stable; used as a flame retardant and plasticizer. | |
| Isopropyl Pyrophosphate | Contains isopropyl groups; used in similar applications as dimethyl acid pyrophosphate. |
Uniqueness
Dimethyl acid pyrophosphate stands out due to its specific molecular structure that allows for unique reactivity patterns compared to its analogs. Its ability to act as both a phosphorylating agent and an intermediate in various synthetic pathways highlights its versatility in chemical applications .
Physical Description
Liquid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Diphosphoric acid, dimethyl este
General Manufacturing Information
Diphosphoric acid, P,P'-dimethyl ester: ACTIVE
Diphosphoric acid, dimethyl ester: INACTIVE







